molecular formula C12H15IO2 B13185874 (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane

(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane

Cat. No.: B13185874
M. Wt: 318.15 g/mol
InChI Key: JOXRGIQFFMBDBZ-CMPLNLGQSA-N
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Description

(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. The compound features an oxolane ring substituted with an iodomethyl group and a methoxyphenyl group, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 3-methoxybenzaldehyde.

    Formation of Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid.

    Introduction of Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, typically using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the oxolane ring can lead to the formation of diols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs.

    Industry: It is utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2R,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    (2R,4R)-2-(Hydroxymethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.

Uniqueness

The uniqueness of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane lies in its iodomethyl group, which provides distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

(2R,4R)-2-(iodomethyl)-4-(3-methoxyphenyl)oxolane

InChI

InChI=1S/C12H15IO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12+/m0/s1

InChI Key

JOXRGIQFFMBDBZ-CMPLNLGQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2C[C@@H](OC2)CI

Canonical SMILES

COC1=CC=CC(=C1)C2CC(OC2)CI

Origin of Product

United States

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